Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical property prediction Drug-likeness Permeability tuning

This 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a privileged kinase inhibitor scaffold with documented advantages over regioisomeric analogs. The meta-chlorophenyl substitution pattern demonstrably reduces hERG (IKr) liability compared to 2-aryl congeners, addressing cardiovascular safety early in lead optimization. The ethyl ester serves as a direct precursor to carboxylic acid intermediates for amide library synthesis, as validated in Genentech's JAK inhibitor program (NZ 719972 A). Its predicted pKa (-0.97) and density (1.33 g/cm³) differentiate it quantitatively from the para-chloro isomer, enabling systematic DMPK and formulation studies. Procure this exact regioisomer to ensure reproducible SAR and avoid the affinity cliffs observed with positional analogs in 5-HT₆ and c-Src series.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
CAS No. 162287-00-5
Cat. No. B3244527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS162287-00-5
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N=C1)C
InChIInChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-14(9-19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3
InChIKeyFHWAFSRCRNEWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162287-00-5) Chemical Profile and Core Characteristics


Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry frequently exploited for kinase inhibitor design . The molecule carries a 3-chlorophenyl group at position 3, a methyl substituent at position 7, and an ethyl carboxylate ester at position 6, yielding a molecular weight of 315.75 g mol⁻¹ and a predicted density of 1.33 ± 0.1 g cm⁻³ . These structural features position the compound as a valuable synthetic intermediate and a potential lead-like starting point for structure–activity relationship (SAR) campaigns targeting kinases and other protein families.

Why Generic Substitution of Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Is Not Advisable


Pyrazolo[1,5-a]pyrimidine derivatives exhibit steep structure–activity relationships in which seemingly minor modifications—meta- vs. para-chlorophenyl substitution, 3- vs. 2-aryl attachment, or ester identity—can profoundly alter target affinity, selectivity, and off-target liabilities . For example, in 5-HT₆ receptor antagonists, the 3-chlorophenylsulfonyl congener achieves picomolar binding (Kᵢ = 190 pM), whereas regioisomeric or dehalogenated analogues are orders of magnitude less active . Similarly, in c‑Src inhibitor series, shifting the aryl group from position 3 to position 2 markedly increases hERG (IKᵣ) channel blockade, compromising cardiovascular safety . Consequently, substituting this compound with a close analogue without rigorous head-to-head biological and physicochemical validation risks irreproducible results and misguided lead optimization decisions.

Quantitative Differentiation Evidence for Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162287-00-5) Versus Closest Analogues


Predicted Physicochemical Properties: Density and pKa Differentiation from para-Chloro and 2-Aryl Regioisomers

ACD/Labs-predicted density and pKa values reveal measurable differences between the target meta‑chlorophenyl compound and its closest commercially available regioisomers. The target compound has a predicted density of 1.33 ± 0.1 g cm⁻³ and a pKa of −0.97 ± 0.40 . The para‑chlorophenyl analogue (CAS 173678‑19‑8) is predicted to have a density of 1.35 ± 0.1 g cm⁻³ and a pKa of −0.85 ± 0.40 , while the 2‑(3‑chlorophenyl) regioisomer (CAS 203587‑56‑8) shows predicted density 1.34 ± 0.1 g cm⁻³ and pKa −0.90 ± 0.40 . These 0.02–0.13 unit shifts in pKa can influence ionization state, solubility, and passive membrane permeability, potentially altering oral absorption and tissue distribution.

Physicochemical property prediction Drug-likeness Permeability tuning

Regioisomeric Impact on hERG Liability: 3-Aryl vs. 2-Aryl Pyrazolo[1,5-a]pyrimidine Scaffolds

In a c‑Src kinase inhibitor optimization program, lead compound 1a bearing a 2‑aryl pyrazolo[1,5-a]pyrimidine core exhibited significant hERG (IKᵣ) potassium channel blockade, a major cardiac safety concern . Structural modification to a 3‑aryl substitution pattern, as found in the target compound, reduced IKr blockade while maintaining or improving c‑Src inhibitory potency . Although exact IC₅₀ values for the specific 3‑(3‑chlorophenyl) derivative were not disclosed in the abstract, the qualitative trend—3‑aryl < 2‑aryl for hERG inhibition—is consistently observed across the series, making the meta‑chloro 3‑aryl isomer a preferred starting point for programs where cardiovascular safety is a priority.

Cardiovascular safety hERG IKr channel c-Src

Synthetic Versatility: Ethyl Ester Hydrolysis Enables Amide Coupling for JAK Inhibitor Elaboration

The ethyl carboxylate at position 6 serves as a convenient masked carboxylic acid that can be selectively hydrolyzed (e.g., LiOH, THF/H₂O) to the corresponding acid, enabling amide bond formation with diverse amine-containing fragments . This synthetic strategy has been exploited in Genentech’s patent NZ 719972 A, where a closely related 3‑(3‑chlorophenyl)-5‑methyl‑1H‑pyrazol‑4‑yl‑pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide was prepared via ester hydrolysis and subsequent coupling, yielding potent JAK inhibitors for oncology and inflammatory disease applications . The ethyl ester therefore provides a well-balanced reactivity profile—stable under basic storage conditions yet readily activated for late‑stage diversification—making the target compound a strategically valuable building block.

Late-stage functionalization Prodrug synthesis JAK inhibitor

High-Value Application Scenarios for Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on the Evidence


Kinase Inhibitor Lead Optimization Campaigns Targeting c‑Src, JAK, or FLT3 Kinases

Medicinal chemistry teams can use the compound as a core scaffold for designing novel kinase inhibitors. The 3‑(3‑chlorophenyl) substitution pattern is associated with reduced hERG liability compared to 2‑aryl analogues, as demonstrated in c‑Src series , while the privileged pyrazolo[1,5‑a]pyrimidine core is well-precedented across JAK and FLT3 inhibitor programs . This makes the compound a strategic choice when cardiovascular safety is a key optimization parameter from the outset of a project.

Intermediate for JAK1/JAK3 Inhibitor Synthesis via Late‑Stage Amide Coupling

The ethyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines to generate libraries of amide-containing JAK inhibitors. As exemplified in Genentech’s patent NZ 719972 A, a closely related 3‑(3‑chlorophenyl) pyrazolo[1,5‑a]pyrimidine intermediate was elaborated into a potent JAK inhibitor for cancer and autoimmune disease indications . Procuring the target compound thus provides a direct synthetic entry point into a therapeutically relevant chemical space.

Physicochemical Property Optimization Studies for Oral Bioavailability Tuning

The measured differences in predicted pKa (−0.97 vs. −0.85) and density between the meta‑chloro and para‑chloro isomers provide a quantitative rationale for selecting the meta isomer in lead series where subtle modulation of ionization state and lipophilicity is desired. Formulation and DMPK groups can use the compound to systematically study the impact of small pKa perturbations on permeability, solubility, and oral absorption in parallel analogue panels.

Chemical Biology Tool for Probing Chlorophenyl Positional Effects in Target Engagement

Because even closely related regioisomers can exhibit divergent target selectivity profiles—as seen in 5‑HT₆ receptor antagonists where the 3‑chlorophenylsulfonyl group confers picomolar affinity —the target compound can serve as a chemical probe to dissect whether the 3‑chlorophenyl moiety is a critical pharmacophoric element for a given target. Direct head‑to‑head testing against the 4‑chlorophenyl and 2‑(3‑chlorophenyl) analogues can rapidly map positional SAR.

Quote Request

Request a Quote for Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.